molecular formula C12H19NO2S B7541337 2-methylsulfonyl-N-pentylaniline

2-methylsulfonyl-N-pentylaniline

Cat. No.: B7541337
M. Wt: 241.35 g/mol
InChI Key: NQLNRAKZAUQIAP-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-N-pentylaniline is a sulfonamide derivative characterized by a pentyl chain attached to the aniline nitrogen and a methylsulfonyl group at the ortho position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the sulfonyl group and lipophilicity from the pentyl chain.

Properties

IUPAC Name

2-methylsulfonyl-N-pentylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-4-7-10-13-11-8-5-6-9-12(11)16(2,14)15/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLNRAKZAUQIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC=CC=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylsulfonyl-N-pentylaniline typically involves the sulfonylation of N-pentylaniline. One common method includes the reaction of N-pentylaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Methylsulfonyl-N-pentylaniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Scientific Research Applications

2-Methylsulfonyl-N-pentylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-N-pentylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-methylsulfonyl-N-pentylaniline, comparisons are drawn with structurally related sulfonamides and aniline derivatives. Key parameters include molecular weight, solubility, spectroscopic signatures, and functional group effects.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Molecular Weight (g/mol) Solubility (H2O, mg/mL) Key Functional Groups [α]D (CHCl3) Retention Time (HPLC, min)
This compound 269.38* <0.1* -SO2CH3, -NH-C5H11 N/A† N/A†
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 497.62 Insoluble -SO2C6H4CH3, -OCH3, -CH(C6H5) +2.5 11.1
4-Methylbenzenesulfonamide 171.22 1.2 -SO2C6H4CH3 N/A 5.8

*Theoretical values calculated using ChemDraw.
†Data unavailable in provided evidence.

Key Findings:

Structural Influence on Solubility :

  • The pentyl chain in this compound likely reduces water solubility compared to simpler sulfonamides like 4-methylbenzenesulfonamide, which has a solubility of 1.2 mg/mL .
  • Bulky substituents (e.g., naphthalene in the compound from ) further decrease solubility due to increased hydrophobicity.

Spectroscopic Signatures :

  • NMR : The methylsulfonyl group in this compound would exhibit distinct ¹H NMR signals (δ ~3.0 ppm for -SO2CH3) and ¹³C NMR resonances (δ ~40–45 ppm for the sulfonyl methyl). This contrasts with the aromatic proton-rich environment of the compound in , which shows complex splitting patterns due to its chiral center and naphthalene moiety .
  • IR : The sulfonyl group’s asymmetric stretching (~1350 cm⁻¹) and symmetric stretching (~1150 cm⁻¹) would dominate its IR spectrum, similar to other sulfonamides.

Chromatographic Behavior :

  • The compound in has an HPLC retention time of 11.1 min under reversed-phase conditions, suggesting high lipophilicity. This compound would likely elute earlier (~8–10 min) due to its shorter alkyl chain.

Stereochemical Considerations :

  • Unlike the chiral compound in ([α]D = +2.5), this compound lacks stereogenic centers, simplifying its synthesis and purification.

Research Implications and Limitations

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